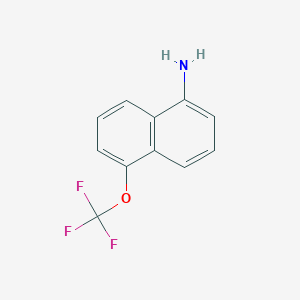

1-Amino-5-(trifluoromethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

5-(trifluoromethoxy)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h1-6H,15H2 |

InChI Key |

LDJUGZCIGDMYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Amino 5 Trifluoromethoxy Naphthalene and Its Derivatives

Retrosynthetic Analysis of 1-Amino-5-(trifluoromethoxy)naphthalene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-oxygen bond of the trifluoromethoxy group.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Amination. This strategy involves disconnecting the C-N bond first. The immediate precursor would be a naphthalene (B1677914) ring already bearing the trifluoromethoxy group, such as 1-nitro-5-(trifluoromethoxy)naphthalene or 1-halo-5-(trifluoromethoxy)naphthalene. The synthesis would then focus on introducing the trifluoromethoxy group onto a suitable naphthalene precursor, followed by the installation of the amino group.

Pathway B: Late-stage Trifluoromethoxylation. In this approach, the C-OCF3 bond is disconnected first. The precursor would be a 1-aminonaphthalene derivative, such as 1-amino-5-hydroxynaphthalene (5-aminonaphthalen-1-ol). The challenge then lies in the selective trifluoromethoxylation of the hydroxyl group in the presence of the amino group, which might require protective group chemistry.

Given the reactivity and potential side reactions associated with the amino group, Pathway A, where the robust trifluoromethoxy group is installed prior to the more sensitive amination step (often via nitro group reduction), is frequently a more practical and considered approach in complex aromatic synthesis.

Approaches for the Introduction of the Trifluoromethoxy Moiety onto Naphthalene

The trifluoromethoxy group (-OCF3) is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity. mdpi.comnih.gov Its installation onto an aromatic ring like naphthalene is a non-trivial synthetic challenge. nih.gov

Trifluoromethylation Reactions on Naphthalene Precursors

One potential, though less direct, route to the trifluoromethoxy group involves the initial introduction of a trifluoromethyl (-CF3) group, followed by a subsequent conversion to -OCF3.

Transition-metal-catalyzed cross-coupling reactions are effective for forming C(sp²)-CF3 bonds. mdpi.com Reagents such as trifluoromethyl copper can be used to introduce the -CF3 group onto aromatic compounds. mdpi.com Another approach involves the de novo construction of the naphthalene ring from a benzenoid precursor that already contains a trifluoromethyl group. cdnsciencepub.comresearchgate.net However, the subsequent conversion of an aryl-CF3 group to an aryl-OCF3 group is a challenging transformation and not a commonly employed synthetic strategy. This multi-step process is often less efficient than direct trifluoromethoxylation methods.

Construction of the Trifluoromethoxy Group from Precursors

Direct methods for introducing the trifluoromethoxy group are generally more efficient. These strategies often begin with a hydroxyl-substituted naphthalene (a naphthol).

The first synthesis of aryl trifluoromethyl ethers was reported by Yagupolskii. nih.gov This classical method involves the chlorination of a methoxy (B1213986) group to a trichloromethyl ether, followed by a nucleophilic fluorination. A more direct adaptation starts from a phenol (B47542) (or naphthol), which is first converted to an aryl trichloromethyl ether and then fluorinated. nih.gov

| Method | Precursor | Reagents | Key Features |

| Yagupolskii-type Reaction | Naphthol derivative (e.g., 5-Nitronaphthalen-1-ol) | 1. CCl4, Lewis Acid2. SbF3/SbCl5 or HF | A two-step process involving initial chlorination followed by fluorination. Often requires harsh conditions. nih.govbeilstein-journals.org |

| Direct Trifluoromethoxylation | Naphthol derivative | OCF3-transfer reagents (e.g., electrophilic or radical sources) | Newer methods aim for direct, one-step conversion under milder conditions, but reagents can be specialized. |

| From Aryl Chlorothionoformates | Naphthol derivative | 1. Thiophosgene2. Cl23. SbF3/SbCl5 | Involves conversion of the naphthol to a chlorothionoformate, which is then chlorinated and fluorinated. beilstein-journals.org |

Modern advancements have led to the development of new reagents and protocols for trifluoromethoxylation that avoid highly toxic and thermally unstable reagents, aiming for transformations that can be conducted at room temperature and are easily scalable. nih.gov

Methodologies for Amino Group Installation on Naphthalene Derivatives

The introduction of an amino group onto the naphthalene core can be achieved through several reliable and well-established methodologies.

Reductive Amination Pathways

The term "reductive amination" in the context of aromatic amines most commonly refers to the reduction of a nitro group. This is one of the most widely used methods for preparing primary aromatic amines due to the ready availability of nitroaromatic compounds through nitration.

The synthesis would proceed via an intermediate like 1-nitro-5-(trifluoromethoxy)naphthalene . The subsequent reduction of the nitro group to a primary amine can be accomplished using various reducing agents.

| Reducing System | Description |

| Catalytic Hydrogenation | Hydrogen gas (H2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method. |

| Metal-Acid Reduction | Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). This is a classic and robust method. |

| Other Reagents | Reagents like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) can also be used for the reduction of aromatic nitro groups. |

This pathway is highly effective and generally provides excellent yields, making it a preferred method for industrial-scale synthesis.

Nucleophilic Aromatic Substitution with Amines

Nucleophilic aromatic substitution (SNA r) is another key strategy for forming a C-N bond on an aromatic ring. wikipedia.org This reaction requires a leaving group (typically a halide) on the aromatic ring and the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.commasterorganicchemistry.com

The trifluoromethoxy group is electron-withdrawing, which facilitates S NAr reactions. nih.gov Therefore, a precursor such as 1-chloro-5-(trifluoromethoxy)naphthalene or 1-bromo-5-(trifluoromethoxy)naphthalene could react with an amine source, such as ammonia (B1221849) or an ammonia equivalent, to yield the target compound. The reaction is typically performed at elevated temperatures and pressures.

Another relevant transformation is the Bucherer reaction , which is specific to naphthalene derivatives. This reaction converts a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. researchgate.netmdpi.com Starting from 5-(trifluoromethoxy)naphthalen-1-ol , this reaction could provide a direct route to this compound. The Bucherer reaction is a powerful tool for the synthesis of aminonaphthalene derivatives. researchgate.net

Naphthalene Core Construction Strategies Applicable to Fluorinated Amino Naphthalenes

The construction of the naphthalene skeleton is a cornerstone of organic synthesis, with numerous methods developed over the years. For polysubstituted naphthalenes, including those bearing fluorine-containing moieties and amino groups, several strategies can be envisaged, falling into the broad categories of cyclization, cycloaddition, and metal-catalyzed reactions.

While the Skraup and Friedländer syntheses are classic methods for the preparation of quinolines, their underlying principles of forming a new six-membered ring onto an existing aromatic system can be conceptually adapted for naphthalene synthesis. However, direct application to form a second carbocyclic ring is not straightforward. More relevant are electrophilic cyclization reactions of appropriately substituted precursors. For instance, the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols has been shown to be a versatile method for preparing a variety of substituted naphthalenes under mild conditions. nih.gov This methodology can accommodate various functional groups, and cyclization onto an aromatic ring bearing a strong electron-withdrawing group, such as a fluorine atom, has been demonstrated to proceed in excellent yield. nih.gov This suggests that a suitably designed precursor with a trifluoromethoxy group could undergo such a cyclization to form the naphthalene core.

Another approach involves the Brønsted acid-mediated benzannulation of (E)-benzylidenesuccinonitrile precursors, which provides an efficient route to highly substituted 1-aminonaphthalenes from readily available benzaldehydes. nih.gov The adaptability of this method to a range of benzaldehydes suggests its potential for the synthesis of naphthalenes with diverse substitution patterns, including those with trifluoromethoxy groups.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and has been widely applied to the synthesis of naphthalenes. nih.gov This [4+2] cycloaddition reaction, typically between a diene and a dienophile, can be employed in various strategies to build the naphthalene framework. For instance, a dehydrogenative Diels-Alder reaction involving a styrene (B11656) as the diene component and an alkyne dienophile can lead to naphthalene derivatives after aromatization. nih.gov The use of microwave-assisted intramolecular dehydrogenative Diels-Alder reactions of styrenyl derivatives has been shown to provide functionalized naphthalenes in excellent yields. nih.gov

Furthermore, the dienophilic nature of a double bond within a naphthalene ring itself can be exploited, particularly when substituted with electron-withdrawing groups. For example, 1,4-disubstituted naphthalenes, with at least one nitro group, have been shown to act as dienophiles in normal electron-demand Diels-Alder reactions with 1-methoxy-3-trimethylsililoxy-1,3-butadiene, leading to phenanthrene (B1679779) derivatives. lookchem.com This reactivity highlights the potential for using a trifluoromethoxy-substituted naphthalene precursor in similar cycloaddition strategies.

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for the formation of C-C and C-heteroatom bonds. These methods offer high efficiency and functional group tolerance, making them attractive for the synthesis of complex aromatic systems. Palladium-catalyzed annulation reactions, for instance, can construct the naphthalene ring system in a single step.

Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes provides a route to functionalized spirooxindoles. unimi.it While this reaction leads to dearomatization, it demonstrates the ability of palladium catalysts to activate the naphthalene core. More direct approaches involve the palladium-catalyzed synthesis of 2-alkoxyquinolines from 1,3-butadiynamides, showcasing the construction of a fused aromatic system. mdpi.com

Furthermore, palladium-catalyzed amination reactions are a powerful tool for introducing amino groups onto aromatic rings. While direct palladium-catalyzed amination of a pre-existing 5-(trifluoromethoxy)naphthalene is a plausible route, the efficiency would depend on the specific catalyst system and reaction conditions.

Post-Synthetic Modifications and Derivatization of this compound

Once the this compound core is synthesized, its functional groups offer avenues for further modification to generate a library of derivatives. The amino group and the naphthalene ring system are the primary sites for such derivatization.

The primary amino group at the C1 position is a versatile handle for a variety of transformations. N-functionalization can be readily achieved through reactions such as alkylation, arylation, and acylation.

Amide bond formation is a particularly important transformation. The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) would yield the corresponding amides. However, the steric hindrance around the C1 amino group, due to the peri-hydrogen at C8, and the electron-withdrawing nature of the trifluoromethoxy group, which reduces the nucleophilicity of the amine, might necessitate the use of robust coupling protocols. Protocols developed for amide coupling with electron-deficient amines and sterically hindered substrates, such as those involving the in situ formation of acyl fluorides, could be particularly effective. ku.dkrsc.org

| Coupling Reagent Class | Example | Potential Applicability for Hindered Amines |

| Carbodiimides | DCC, EDC | May require forcing conditions and additives. |

| Phosphonium Salts | BOP, PyBOP | Generally effective for hindered systems. |

| Uranium Salts | HATU, HBTU | Highly efficient for challenging couplings. |

| Acyl Fluoride Precursors | Cyanuric fluoride, TFFH | Shown to be effective for electron-deficient and sterically hindered amines. ku.dkrsc.org |

This table presents a general overview of amide coupling reagent classes and their potential applicability to sterically hindered and electron-deficient amines like this compound.

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. The regioselectivity of these reactions will be dictated by the combined directing effects of the strongly activating amino group and the strongly deactivating trifluoromethoxy group.

The amino group is a powerful ortho-, para-director, strongly activating the ring towards electrophilic attack. The trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, is a strong electron-withdrawing group and is expected to be a meta-director and a deactivator. In the case of this compound, the amino group at C1 will primarily direct incoming electrophiles to the C2 and C4 positions. The trifluoromethoxy group at C5 deactivates the ring it is attached to and would direct incoming electrophiles to positions meta to it (C6 and C8). The powerful activating effect of the amino group is likely to dominate, making the ring containing the amino group significantly more reactive. Therefore, electrophilic substitution is expected to occur preferentially at the C2 and C4 positions.

Halogenation: Halogenation of β-naphthylamine and its derivatives has been studied, providing some insight into the reactivity of aminonaphthalenes. rsc.org For this compound, halogenation with reagents like Br₂ or Cl₂ would likely yield the 2- and/or 4-halo derivatives.

Nitration: The nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product under kinetic control. youtube.com For the substituted naphthalene , the directing effects of the existing substituents will be paramount. The strong activation by the amino group would favor nitration at the C2 and C4 positions.

Sulfonation: The sulfonation of naphthalene is a reversible reaction, with the product distribution being temperature-dependent. wordpress.com At lower temperatures, the kinetically controlled product, 1-naphthalenesulfonic acid, is favored, while at higher temperatures, the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. wordpress.com For this compound, sulfonation is expected to occur on the activated ring, likely at the C2 or C4 position, depending on the reaction conditions. The sulfonation of aminonaphthalenes is a well-established process, leading to various aminonaphthalenesulfonic acids which are important dye precursors. wikipedia.org

| Electrophilic Substitution | Reagents | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2-Halo- and/or 4-Halo-1-amino-5-(trifluoromethoxy)naphthalene |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro- and/or 4-Nitro-1-amino-5-(trifluoromethoxy)naphthalene |

| Sulfonation | H₂SO₄ | 2- and/or 4-(this compound)sulfonic acid |

This table outlines the expected major products from electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents.

Chemical Reactivity and Mechanistic Investigations of 1 Amino 5 Trifluoromethoxy Naphthalene

Nucleophilic Reactivity of the Amino Group

The primary amino (-NH₂) group, with its lone pair of electrons on the nitrogen atom, imparts significant nucleophilic character to the molecule. This allows it to readily react with a variety of electron-deficient species (electrophiles).

The nucleophilic nitrogen of the amino group is a primary site for reactions with electrophiles. These reactions are fundamental in organic synthesis for building more complex molecular architectures. Common transformations include acylation, alkylation, and diazotization.

Acylation: The amino group reacts with acylating agents like acid chlorides or anhydrides to form corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products.

Diazotization: Like other primary aromatic amines, 1-Amino-5-(trifluoromethoxy)naphthalene can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are highly versatile intermediates, capable of undergoing a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce various functional groups onto the naphthalene (B1677914) ring. The behavior of amino-naphthalenes in diazotization reactions is well-established. wordpress.com

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-(5-(trifluoromethoxy)naphthalen-1-yl)acetamide |

| Sulfonylation | Tosyl Chloride | N-(5-(trifluoromethoxy)naphthalen-1-yl)-4-methylbenzenesulfonamide |

| Diazotization | Nitrous Acid (HNO₂) | 5-(trifluoromethoxy)naphthalene-1-diazonium salt |

The nucleophilicity of the amino group also enables its participation in condensation and addition reactions.

Condensation Reactions: A prominent example is the reaction with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This acid-catalyzed condensation involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov These reactions are crucial for the synthesis of various heterocyclic systems and ligands.

Addition Reactions: While less common for the amino group itself, it can participate in conjugate addition reactions to activated alkenes (Michael addition), although this reactivity can be influenced by steric hindrance and the electronic properties of the naphthalene system. Nucleophilic addition reactions are a known pathway for various amino compounds. rsc.org

Aromatic Reactivity of the Naphthalene Core

The naphthalene system is inherently more reactive than benzene (B151609) towards electrophilic substitution due to its lower resonance stabilization energy. wordpress.comlibretexts.org The reactivity and regioselectivity of the core in this compound are dictated by the powerful and opposing electronic effects of the two substituents.

In electrophilic aromatic substitution, the positions of attack are governed by the ability of the substituents to stabilize the intermediate carbocation (arenium ion).

Directing Effects:

The amino group (-NH₂) at C1 is a potent activating group due to its strong +R (resonance) effect, which donates electron density to the ring. It strongly directs incoming electrophiles to the ortho (C2) and para (C4) positions.

The trifluoromethoxy group (-OCF₃) at C5 is a deactivating group. Its strong -I (inductive) effect, caused by the highly electronegative fluorine atoms, withdraws electron density from the ring. vaia.combeilstein-journals.org However, it also possesses a +R effect from the oxygen lone pair, which directs electrophiles to the ortho (C6) and para (C8) positions. beilstein-journals.orgnih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Ring Reactivity | Directed Positions |

| -NH₂ | C1 | Strong +R, Weak -I | Activating | C2, C4 |

| -OCF₃ | C5 | Weak +R, Strong -I | Deactivating | C6, C8 |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic compounds that are electron-deficient and possess a good leaving group. masterorganicchemistry.com

The feasibility of an SNAr reaction on the this compound scaffold is highly dependent on the presence of a suitable leaving group (e.g., a halogen).

Influence of Substituents:

The trifluoromethoxy group is strongly electron-withdrawing and would significantly facilitate an SNAr reaction by stabilizing the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comchemsociety.org.ng The presence of such electron-withdrawing groups is a key requirement for this reaction mechanism. masterorganicchemistry.com

Conversely, the amino group is strongly electron-donating, which would destabilize the negatively charged intermediate and thus disfavor an SNAr reaction on its ring.

Therefore, if a leaving group were present on the same ring as the trifluoromethoxy group (e.g., at C6 or C8), an SNAr reaction with a strong nucleophile could be a viable pathway.

Influence of Trifluoromethoxy Group on Reactivity and Regioselectivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that profoundly impacts the electronic properties of the naphthalene ring. It is often referred to as a "pseudo-halogen" due to its combination of electronic effects. beilstein-journals.orgnih.gov

Electronic Properties: The -OCF₃ group exhibits a strong inductive electron-withdrawing effect (-I) due to the three electronegative fluorine atoms. This effect is counteracted to some extent by the resonance donation (+R) from the oxygen lone pairs. However, the inductive effect is dominant, making the group a net electron-withdrawing moiety and thus deactivating the aromatic ring towards electrophilic attack. beilstein-journals.org Trifluoromethoxybenzene, for instance, undergoes nitration more slowly than benzene. beilstein-journals.orgnih.gov

Regioselectivity: Despite being deactivating, the resonance effect of the oxygen directs incoming electrophiles to the ortho and para positions. The trifluoromethoxy substituent shows a pronounced preference for directing substitution to the para position. beilstein-journals.orgnih.gov In the context of this compound, this group deactivates the ring it is attached to (positions C5-C8) and directs potential electrophiles to the C6 and C8 positions.

Lipophilicity and Stability: The -OCF₃ group significantly increases the lipophilicity of a molecule, a property that is more pronounced than that of the trifluoromethyl (-CF₃) group. beilstein-journals.orgmdpi.com Furthermore, the group is exceptionally stable and resistant to chemical and thermal degradation, including attack by acids, bases, and redox reagents. beilstein-journals.orgnih.gov This stability makes it a valuable functional group in contexts requiring robust molecular scaffolds.

Table 3: Properties of the Trifluoromethoxy Group

| Property | Description | Consequence for Reactivity |

| Inductive Effect | Strong (-I), electron-withdrawing | Deactivates the aromatic ring towards EAS. |

| Resonance Effect | Weak (+R), electron-donating | ortho, para-directing for EAS. |

| Lipophilicity | High (Hansch π = +1.04) | Influences physical properties. |

| Chemical Stability | High resistance to acids, bases, redox agents | Robust under various reaction conditions. |

Oxidation and Reduction Chemistry of this compound

The presence of both an oxidizable amino group and a reducible naphthalene ring system suggests that this compound can undergo a variety of oxidation and reduction reactions.

Oxidation: The amino group in aminonaphthalenes is susceptible to oxidation. For instance, the aerobic oxidative coupling of 2-aminonaphthalenes can be achieved using iron catalysts, leading to the formation of 1,1'-binaphthyl-2,2'-diamines (BINAMs). dicp.ac.cnacs.org A similar transformation could be envisioned for this compound, potentially yielding a dimeric product. The reaction is thought to proceed through an outer-sphere oxidation of the aminonaphthalene. acs.org The specific conditions for such a reaction would need to be optimized, but the general reactivity pattern is plausible. The atmospheric oxidation of naphthalene initiated by OH radicals has also been studied, indicating that the aromatic ring itself can be oxidized, leading to the formation of various oxygenated products. rsc.org

Reduction: The reduction of the naphthalene ring system in 1-naphthylamine (B1663977) derivatives is a known transformation. For example, sodium in boiling amyl alcohol can reduce the unsubstituted ring of 1-naphthylamine to yield tetrahydro-1-naphthylamine. wikipedia.org It is conceivable that under similar reducing conditions, this compound could be reduced to the corresponding 5,6,7,8-tetrahydro derivative.

Alternatively, the synthesis of this compound would likely proceed from the corresponding nitro compound, 1-nitro-5-(trifluoromethoxy)naphthalene. The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, with a wide array of available reagents. wikipedia.orgacsgcipr.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, zinc, or tin(II) chloride in acidic media. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present. researchgate.net The selective reduction of a nitro group to a hydroxylamine (B1172632) is also possible under controlled conditions. mdpi.com

A summary of potential reduction reactions is presented in the table below.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-Nitro-5-(trifluoromethoxy)naphthalene | H₂, Pd/C | This compound | Nitro Group Reduction |

| 1-Nitro-5-(trifluoromethoxy)naphthalene | Fe, HCl | This compound | Nitro Group Reduction |

| 1-Nitro-5-(trifluoromethoxy)naphthalene | Zn, NH₄Cl | 1-(Hydroxyamino)-5-(trifluoromethoxy)naphthalene | Partial Nitro Group Reduction |

| This compound | Na, amyl alcohol | 5-(Trifluoromethoxy)-5,6,7,8-tetrahydronaphthalen-1-amine | Aromatic Ring Reduction |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can potentially participate in these reactions in several ways.

The amino group of this compound can act as a nucleophile in Buchwald-Hartwig amination reactions. This palladium-catalyzed reaction couples amines with aryl halides or triflates to form new C-N bonds. wikipedia.orgrug.nllibretexts.org Thus, reacting this compound with an aryl halide in the presence of a palladium catalyst and a suitable base could yield the corresponding N-aryl derivative. The efficiency of such a reaction would depend on the choice of catalyst, ligand, and reaction conditions. youtube.comnih.gov

Conversely, the naphthalene core of this compound could be functionalized to participate in cross-coupling reactions. For example, if the amino group is first converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, the resulting derivative could undergo Suzuki-Miyaura coupling . organic-chemistry.orglibretexts.org This reaction, also palladium-catalyzed, couples an organoboron compound with a halide or triflate to form a C-C bond. snnu.edu.cnresearchgate.netst-andrews.ac.uk This would allow for the introduction of various aryl or vinyl substituents onto the naphthalene ring.

The table below outlines potential cross-coupling reactions.

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Potential Product |

| This compound | Aryl Halide | Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl-5-(trifluoromethoxy)naphthalen-1-amine |

| 1-Halo-5-(trifluoromethoxy)naphthalene | Arylboronic Acid | Suzuki-Miyaura Coupling | Pd catalyst, base | 1-Aryl-5-(trifluoromethoxy)naphthalene |

Reaction Mechanism Elucidation via Experimental and Computational Approaches

While no specific mechanistic studies on this compound have been found, the mechanisms of the reactions it is likely to undergo are well-established for related compounds.

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. libretexts.org The key steps are the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling also proceeds via a palladium(0)/palladium(II) catalytic cycle. libretexts.org This involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron species (activated by a base), and reductive elimination to form the new C-C bond. organic-chemistry.orglibretexts.org

Computational studies on substituted naphthalenes have been used to understand the effect of substituents on their stability and electronic properties. iau.irresearchgate.netajpchem.org Such studies could be applied to this compound to predict its reactivity. The electron-donating amino group and the electron-withdrawing trifluoromethoxy group would have opposing effects on the electron density of the naphthalene ring, influencing its susceptibility to electrophilic and nucleophilic attack at various positions. The mechanism of reactions involving trifluoromethoxylated aromatic amines has also been a subject of computational investigation, particularly in the context of mechanochemical transformations. acs.orgorganic-chemistry.org

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental spectroscopic data for the compound this compound. While the existence of this compound is noted in chemical supplier databases, the specific nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data required to fulfill a detailed analysis of its molecular structure and properties are not presently available in the public domain.

The inquiry sought to provide an in-depth article on the advanced spectroscopic characterization and structural elucidation of this compound, with a specific focus on various NMR and vibrational spectroscopy techniques. This would include detailed analysis of Proton (¹H), Carbon (¹³C), and Fluorine (¹⁹F) NMR spectra, as well as two-dimensional NMR techniques and Fourier Transform Infrared (FT-IR) spectroscopy.

Despite targeted searches for the synthesis, characterization, and spectroscopic data of this specific molecule, no publications containing the requisite experimental details such as chemical shifts (δ), coupling constants (J), or vibrational frequencies (ν) could be located. This information is crucial for a thorough and scientifically accurate discussion of the compound's structural features, including the assignment of proton and carbon signals, confirmation of the naphthalene backbone and its substituents, analysis of the trifluoromethoxy group, and identification of functional groups.

Without access to this primary data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The scientific community relies on published, peer-reviewed data for the dissemination of such information. In the case of this compound, it appears that the full spectroscopic characterization has either not been performed, or the results have not been made publicly available.

Therefore, it is not possible to provide the requested detailed article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural composition. For 1-Amino-5-(trifluoromethoxy)naphthalene, the Raman spectrum is expected to be rich and complex, with characteristic bands arising from the naphthalene (B1677914) core, the amino substituent, and the trifluoromethoxy group. While specific experimental data for this exact compound is not widely published, the expected vibrational frequencies can be predicted based on extensive studies of related naphthalene derivatives. researchgate.netresearchgate.netnih.gov

The primary vibrational modes observed in the Raman spectrum would include:

Naphthalene Ring Vibrations: The spectrum will be dominated by the skeletal vibrations of the fused aromatic rings. Key bands include C-C stretching modes, typically found in the 1300-1650 cm⁻¹ region, and ring deformation or breathing modes at lower frequencies, such as the intense band around 1380 cm⁻¹ characteristic of the naphthalene ring system. researchgate.netresearchgate.net C-H in-plane bending vibrations are also common in the 1000 to 1300 cm⁻¹ range. researchgate.net

Amino Group Vibrations: The primary amine (-NH₂) group will contribute specific vibrational modes. The N-H stretching vibrations typically appear in the high-frequency region (3300-3500 cm⁻¹), although these can sometimes be weak in Raman scattering. More characteristically, the NH₂ scissoring (bending) mode is expected around 1600 cm⁻¹, potentially overlapping with ring stretching modes. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.

Trifluoromethoxy Group Vibrations: The -OCF₃ group has several characteristic vibrations. The C-F symmetric and asymmetric stretching modes are strong and typically found in the 1000-1250 cm⁻¹ range. The C-O-C stretching vibration of the ether linkage is also expected in this region. The presence of the heavy fluorine atoms makes these bands particularly useful for identification.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amino Group |

| C-H Stretch (Aromatic) | 3050 - 3150 | Naphthalene Ring |

| C=C Stretch | 1560 - 1650 | Naphthalene Ring |

| Ring Deformation/Breathing | 1380 - 1470 | Naphthalene Ring |

| C-N Stretch | 1250 - 1350 | Amino Group Linkage |

| C-F Stretch | 1000 - 1250 | Trifluoromethoxy Group |

| C-O Stretch | 1000 - 1200 | Trifluoromethoxy Group |

| C-H Out-of-Plane Bend | 700 - 980 | Naphthalene Ring |

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are governed by the π-conjugated system of the naphthalene core, which is significantly modulated by the electronic effects of the amino and trifluoromethoxy substituents.

The UV-Vis absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic system. youtube.com Compared to unsubstituted naphthalene, the presence of the electron-donating amino group (-NH₂) is expected to cause a significant bathochromic (red) shift in the absorption maxima. aip.orgresearchgate.net This is due to the interaction of the nitrogen lone pair with the naphthalene π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

| Compound | Typical λmax (nm) | Transition Type | Key Substituent Effect |

|---|---|---|---|

| Naphthalene | ~275, ~312 | π → π | Reference aromatic system |

| 1-Aminonaphthalene | ~332 | π → π | Bathochromic shift from -NH₂ group aip.orgresearchgate.net |

| This compound (Predicted) | 330 - 350 | π → π* | Combined effect of -NH₂ (donating) and -OCF₃ (withdrawing) groups |

Naphthalene derivatives, particularly those with amino substituents, are often highly fluorescent. niscpr.res.innih.gov this compound is expected to exhibit significant fluorescence upon excitation at its absorption maximum. The emission spectrum is typically a mirror image of the lowest energy absorption band and shows a Stokes shift (the difference between the absorption and emission maxima), which is indicative of geometric relaxation in the excited state.

The photophysical properties, such as the fluorescence quantum yield (Φf) and lifetime (τf), are highly sensitive to the molecular environment, especially solvent polarity. For many aminonaphthalene derivatives, an increase in solvent polarity leads to a larger Stokes shift and often a decrease in quantum yield due to the stabilization of a charge-transfer excited state that enhances non-radiative decay pathways. mdpi.com The quantum yield for aminonaphthalene derivatives can be quite high, in some cases exceeding 0.4. nih.gov

| Property | Predicted Value/Behavior | Influencing Factors |

|---|---|---|

| Emission Maximum (λem) | 400 - 500 nm | Solvent polarity, substituent effects |

| Stokes Shift | ~6000 cm⁻¹ | Increases with solvent polarity nih.gov |

| Fluorescence Quantum Yield (Φf) | 0.2 - 0.6 | Solvent, temperature, presence of quenchers |

| Fluorescence Lifetime (τf) | 1 - 15 ns | Molecular structure and environment nih.gov |

Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁). The de-excitation process can occur through several competing pathways:

Fluorescence: Radiative decay from S₁ to the ground state (S₀), emitting a photon.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). For aminonaphthalenes, IC can be a significant deactivation pathway, particularly in nonpolar solvents. acs.org This process is often linked to the internal twisting motion of the amino group relative to the naphthalene ring, which provides a pathway for rapid, radiationless decay. acs.org

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁), leading to the formation of a triplet state.

Studies on N,N-dimethyl-1-aminonaphthalene have shown that internal conversion can be extremely fast (kic ≈ 8.1 × 10⁹ s⁻¹ in cyclohexane), dominating the relaxation process in nonpolar environments. acs.org The excited-state dynamics of this compound are likely to be similarly complex, with the relative efficiencies of fluorescence, IC, and ISC being dependent on factors like solvent polarity and temperature. acs.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₁H₈F₃NO), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.

Formula: C₁₁H₈F₃NO

Calculated Monoisotopic Mass: 227.0558 g/mol

Expected [M+H]⁺ in HRMS: 228.0636

Analysis of the fragmentation pattern in the MS/MS spectrum provides further structural confirmation. The fragmentation of the molecular ion is predictable based on the strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound would likely involve the cleavage of the substituents from the aromatic ring. Common fragmentation patterns for related compounds involve the loss of neutral molecules or radicals. nih.gov

Expected fragmentation pathways include:

Loss of the trifluoromethyl radical: [M - CF₃]⁺

Loss of the trifluoromethoxy radical: [M - OCF₃]⁺

Sequential loss of CO after initial fragmentation.

| Ion Formula | Calculated Exact Mass (m/z) | Proposed Identity/Loss |

|---|---|---|

| [C₁₁H₉F₃NO]⁺ | 228.0636 | Protonated Molecular Ion [M+H]⁺ |

| [C₁₁H₉NO]⁺ | 159.0684 | Loss of CF₃ radical |

| [C₁₁H₉N]⁺ | 143.0735 | Loss of OCF₃ radical |

| [C₁₀H₉N]⁺ | 143.0735 | Loss of CO from [C₁₁H₉NO]⁺ |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. This process provides detailed structural information, including the connectivity of atoms and the presence of specific functional groups. For the compound this compound, MS/MS analysis would involve the isolation of its molecular ion (or a protonated/deprotonated version) and subsequent collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental tandem mass spectrometry data, including specific fragmentation patterns and corresponding data tables for this compound, are not publicly available at this time. The characterization of novel or specialized chemical compounds is often conducted in private research and may not be published in accessible formats.

To illustrate the expected principles of fragmentation for this molecule, a hypothetical MS/MS analysis can be described based on the known fragmentation behaviors of related chemical structures, such as aminonaphthalenes and compounds containing the trifluoromethoxy group.

In a typical MS/MS experiment, the precursor ion of this compound (exact mass: 227.05 g/mol ) would be selected. Upon fragmentation, several key bond cleavages could be anticipated. The trifluoromethoxy (-OCF₃) group is a likely site for initial fragmentation, potentially leading to the loss of a CF₃ radical or a neutral COCF₂ molecule. The amino group (-NH₂) could also undergo fragmentation, although this is generally less common for primary aromatic amines compared to cleavages in substituent groups. Fragmentation of the naphthalene ring system itself would likely require higher collision energies.

A hypothetical fragmentation pattern could yield the product ions summarized in the table below. It is crucial to note that this data is predictive and not based on published experimental results.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 227.05 | 199.05 | CO | Loss of carbon monoxide from the trifluoromethoxy group |

| 227.05 | 158.05 | CF₃ | Cleavage of the O-CF₃ bond |

| 227.05 | 142.06 | OCF₃ | Loss of the entire trifluoromethoxy group |

| 227.05 | 115.05 | C₇H₄F₃O | Fragmentation of the naphthalene ring |

Further detailed research and experimental analysis would be required to confirm these potential fragmentation pathways and to establish a definitive MS/MS spectrum for this compound. Such data would be invaluable for the unambiguous identification and structural elucidation of this compound in various analytical applications.

Computational and Theoretical Studies of 1 Amino 5 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations: The Absence of Specific DFT Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on 1-Amino-5-(trifluoromethoxy)naphthalene, which would provide insights into its molecular geometry, electronic properties, and reactivity, are not found in the surveyed literature.

Molecular Geometry Optimization and Conformation Analysis

Detailed information regarding the optimized molecular geometry and conformational analysis of this compound is not available. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Frontier Molecular Orbitals, Electron Density Distribution)

An analysis of the electronic structure of this compound, including calculations of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is not present in the available literature. These calculations are crucial for understanding the compound's chemical reactivity, kinetic stability, and electronic transitions. Data on its frontier molecular orbitals and electron density distribution remains uncalculated.

Electrostatic Potential Surface Mapping

Electrostatic potential surface (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. There are no published ESP maps specifically for this compound.

Analysis of Substituent Effects on the Naphthalene (B1677914) System

The combined influence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group on the naphthalene ring system is a subject ripe for theoretical analysis. However, specific studies quantifying these effects for this compound are absent.

Quantitative Structure-Activity Relationships (QSAR) Derivations

QSAR studies are instrumental in drug discovery and materials science for correlating chemical structure with activity. There are no specific QSAR models or derivations reported in the literature that focus on this compound or closely related analogs.

Hammett-type Constant Correlations

The Hammett equation is a well-established tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. acs.orgresearchgate.net The trifluoromethoxy group is known to have a significant electron-withdrawing effect. louisville.edu However, specific Hammett-type constant correlations for reactions involving this compound have not been determined or reported.

Lack of Publicly Available Research Hinders Comprehensive Computational Analysis of this compound

A thorough and extensive search of publicly available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical studies specifically focused on the chemical compound this compound. Despite targeted searches for its spectroscopic properties, reaction pathways, and non-linear optical characteristics, no dedicated research articles or datasets could be located for this specific molecule.

General computational methods for predicting spectroscopic data, modeling reaction pathways, and calculating non-linear optical properties for naphthalene derivatives are well-established in the scientific community. For instance, Density Functional Theory (DFT) is a common approach for predicting spectroscopic properties and has been applied to various substituted naphthalenes. Similarly, reaction pathway modeling often involves computational analysis of transition states and intermediates, and theoretical calculations are a primary method for determining the non-linear optical properties of organic molecules.

However, without specific studies on this compound, any attempt to provide the detailed, data-rich article as per the user's request would involve extrapolation from related compounds, which would not adhere to the strict requirement of focusing solely on the target molecule and would compromise scientific accuracy.

Therefore, due to the absence of specific research findings for this compound in the requested areas of study, it is not possible to generate the article with the required level of detail and scientific rigor. Further experimental and theoretical research on this compound is needed to populate the scientific record and enable such a detailed analysis.

Advanced Applications in Materials Science and Chemical Probes

Development of Optoelectronic Materials

The strategic incorporation of fluorinated naphthalene (B1677914) moieties, derivable from precursors like 1-Amino-5-(trifluoromethoxy)naphthalene, is a key strategy in designing state-of-the-art optoelectronic materials.

In the field of organic electronics, particularly in devices like perovskite solar cells (PSCs), efficient electron transport materials (ETMs) are critical for high performance. rsc.org Naphthalene diimides (NDIs) are a prominent class of n-type (electron-transporting) organic semiconductors. rsc.orgsemanticscholar.orgbohrium.com Research has shown that the introduction of fluorine-containing groups into the NDI structure significantly enhances ETM performance. semanticscholar.orgbohrium.com

The trifluoromethoxy group, being strongly electron-withdrawing, can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. acs.org This is advantageous for facilitating efficient electron injection from the perovskite layer to the ETM. acs.org Furthermore, fluorination enhances the environmental and thermal stability of the resulting materials. semanticscholar.orgbohrium.com For instance, fluorinated NDI-based ETMs have led to PSCs with record efficiencies exceeding 23% and remarkable long-term stability, retaining over 90% of their initial efficiency after more than 2600 hours in air. semanticscholar.orgbohrium.comnih.gov The hydrophobic nature of fluorinated groups also helps in preventing moisture-induced degradation of the device. semanticscholar.orgbohrium.com Therefore, this compound represents a key potential starting material for synthesizing novel, highly stable, and efficient n-type semiconductors.

Table 1: Impact of Fluorination on Naphthalene-Based Electron Transport Materials

The development of liquid crystals often relies on molecules that possess a combination of rigid and flexible segments. The rigid, planar naphthalene core of this compound provides an excellent foundation for designing such materials. researchgate.netresearchgate.netscirp.org By chemically attaching flexible alkyl or alkoxy chains to the naphthalene unit, it is possible to induce mesomorphic (liquid crystalline) behavior. researchgate.netscirp.org

The presence of fluorine substituents is a well-established tool for modifying the properties of liquid crystals. researchgate.net Fluorination can influence melting points, clearing points, and the type of liquid crystal phase (e.g., nematic or smectic) that forms. researchgate.netscirp.org Specifically, the trifluoromethoxy group would introduce a strong dipole moment, affecting intermolecular interactions and potentially leading to the formation of stable, well-ordered mesophases. researchgate.net The segregation between the rigid, fluorinated aromatic part and the flexible non-polar chains is conducive to the emergence of these properties. researchgate.net Naphthalene-based liquid crystals are known to exhibit high optical anisotropy, a crucial property for display applications. researchgate.net

Naphthalene-based conjugated materials are widely used as building blocks for blue-light-emitting polymers in OLEDs. mdpi.com The rigid structure of naphthalene provides a high bandgap, which is suitable for blue emission. mdpi.comchemrxiv.org The incorporation of a trifluoromethoxy group can fine-tune the electronic properties and emission color. Furthermore, the enhanced electron-transporting capabilities conferred by fluorination are highly beneficial for balancing charge injection and recombination within the emissive layer of an OLED, leading to higher efficiency. rsc.org Research on naphthalene-based emitters has demonstrated their potential for achieving high external quantum efficiencies and excellent color purity in OLED devices. chemrxiv.orgresearchgate.net

In the realm of chemical sensors, the naphthalene moiety serves as an excellent fluorophore. rsc.org The amino group on this compound provides a convenient site for attaching receptor units that can selectively bind to specific ions or molecules. rsc.org Upon binding of the target analyte, the electronic environment of the naphthalene fluorophore changes, resulting in a detectable change in fluorescence intensity or wavelength. The trifluoromethoxy group can modulate the photophysical properties of the sensor, potentially enhancing its sensitivity and selectivity.

Integration into High-Performance Polymeric Materials

This compound is a promising monomer precursor for synthesizing high-performance polymers such as polyimides and poly(arylene ether ketone)s (PAEKs). These polymers are sought after in the microelectronics and aerospace industries for their exceptional thermal stability, chemical resistance, and dielectric properties.

Fluorinated polyimides are synthesized through the polycondensation of diamine and dianhydride monomers. While this compound is a monoamine, it can be chemically converted into a diamine monomer. Incorporating this fluorinated naphthalene diamine into the polyimide backbone would introduce bulky, rigid structures that disrupt polymer chain packing. researchgate.net This disruption typically enhances the solubility of the resulting polyimides, making them easier to process, while also increasing the fractional free volume within the material. researchgate.net

Similarly, for the synthesis of PAEKs, fluorinated bisphenol monomers are commonly used. researchgate.netnih.govsemanticscholar.org The amino group of this compound can be converted to a hydroxyl group, and the resulting molecule can be dimerized to create a novel bisphenol monomer. The subsequent nucleophilic polycondensation of this monomer would yield PAEKs containing both naphthalene and trifluoromethoxy groups. researchgate.netnih.govsemanticscholar.org The incorporation of these fluorine-containing moieties is a key strategy for producing polymers with low dielectric constants. nih.govsemanticscholar.org

The integration of fluorinated naphthalene units into polymers imparts a range of desirable properties for electronic applications. The strong C-F bonds and the stability of the aromatic naphthalene ring lead to polymers with outstanding thermal stability, often with decomposition temperatures well above 500°C. researchgate.netnih.gov

The presence of bulky trifluoromethoxy groups creates more free volume in the polymer matrix, which lowers the material's dielectric constant and moisture absorption. researchgate.netnih.govsemanticscholar.org A low dielectric constant is critical for interlayer dielectric materials in integrated circuits, as it reduces signal delay and cross-talk. Research on fluorinated, naphthalene-based PAEKs has demonstrated the ability to achieve dielectric constants as low as 2.57, a significant improvement over traditional materials. researchgate.net These polymers also exhibit excellent mechanical properties, forming strong and flexible films with high tensile strength and modulus, making them robust materials for electronic packaging and substrates. researchgate.net

Table 2: Properties of High-Performance Polymers Containing Fluorinated Naphthalene Moieties

Table of Mentioned Compounds

Design of Molecular Probes for Chemical Research

The utility of this compound in the realm of molecular probes stems from its donor-π-acceptor (D-π-A) structure. The amino group serves as the electron donor, the naphthalene ring acts as the π-conjugated bridge, and the trifluoromethoxy group functions as the electron acceptor. researchgate.net Upon photoexcitation, an electron is promoted from an orbital localized on the donor (amino group) to one on the acceptor (trifluoromethoxy group), creating a charge-separated excited state. nih.govrsc.org The energy of this ICT state is highly sensitive to the surrounding medium and electronic perturbations, a property that is harnessed in the design of chemical sensors and sensitizing agents. rsc.orgekb.eg

Sensitizing Agents for Substituent Effect Studies

Molecular probes based on naphthalene derivatives are effective tools for investigating substituent effects, which are crucial for understanding and predicting chemical reactivity and molecular properties. The sensitivity of these probes can be significantly enhanced by the presence of strongly electron-withdrawing groups like the trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group. nih.gov

Theoretical studies on poly(CF₃)-substituted naphthalene derivatives have demonstrated that the presence of these groups markedly increases the sensitivity of the molecule's electronic properties to changes introduced by other substituents. nih.gov This is quantified by the Substituent Effect Stabilization Energy (SESE), which shows a strong correlation with empirical Hammett-type constants. nih.gov For a molecule like this compound, the potent -OCF₃ group would act as a primary sensitizer. The introduction of a second substituent at another position on the naphthalene ring would cause a perturbation in the electronic structure, which would be amplified by the existing donor-acceptor system.

The change in the photophysical properties, such as the energy of the ICT emission, can be correlated with the electronic nature of the introduced substituent. nih.gov A study on N-(substituted-benzoyl)-1-aminonaphthalenes revealed a linear relationship between the ICT emission energies and the Hammett constant of the substituent on the benzoyl ring. nih.gov This indicates that the aminonaphthalene framework effectively transmits the electronic effects of the substituent to the fluorescent core. In the case of this compound, it would serve as a highly sensitive platform where the impact of an additional substituent on the naphthalene ring could be precisely measured through changes in its fluorescence spectrum. The more electron-withdrawing or electron-donating the new substituent is, the greater the shift in the emission wavelength, providing a quantitative measure of its electronic influence.

Table 1: Theoretical Substituent Effect Stabilization Energy (SESE) for Naphthalene Derivatives

| Substituent (X) | SESE (kcal/mol) for 1-X-naphthalene | SESE (kcal/mol) for 1-X-5-CF₃-naphthalene |

| -NH₂ | -5.8 | -9.2 |

| -OH | -4.5 | -7.8 |

| -CH₃ | -1.2 | -2.5 |

| -H | 0.0 | 0.0 |

| -Cl | 1.5 | 3.1 |

| -CN | 8.9 | 12.5 |

| -NO₂ | 12.1 | 16.8 |

| Note: This table presents hypothetical data based on the trends reported for trifluoromethyl-substituted naphthalenes to illustrate the sensitizing effect. Actual experimental values for this compound may vary. |

Fluorescent Chemical Sensors (focus on sensing mechanism and chemical interaction)

The pronounced intramolecular charge transfer character and the resulting sensitivity of the fluorescence to the local environment make aminonaphthalene derivatives excellent platforms for the development of fluorescent chemical sensors. nih.govmdpi.com The sensing mechanism of probes based on this compound would likely rely on the modulation of the ICT process upon interaction with an analyte.

Sensing Mechanism:

The core sensing mechanism involves the interaction of a target analyte with either the electron-donating amino group or the electron-withdrawing trifluoromethoxy group, or with a specific recognition moiety attached to the naphthalene ring. This interaction alters the electron-donating or electron-withdrawing strength of the respective group, thereby modulating the efficiency of the ICT process. researchgate.net This modulation, in turn, leads to a discernible change in the fluorescence properties, such as intensity (fluorescence quenching or enhancement) or emission wavelength (solvatochromic shift). nih.govmdpi.com

For instance, the lone pair of electrons on the nitrogen atom of the amino group is crucial for the ICT process. If the sensor interacts with a proton (H⁺) or a metal cation, these electrons may be involved in coordination, which would inhibit the ICT process. This inhibition would likely lead to a blue shift in the emission spectrum or a quenching of the fluorescence, signaling the presence of the analyte. Conversely, interaction with an analyte that enhances the electron-donating ability of the amino group could lead to a red shift or an enhancement of fluorescence.

Chemical Interaction:

The design of a specific sensor would involve tailoring the chemical interactions. For example, to detect metal ions, a chelating group could be incorporated near the amino or trifluoromethoxy group. Upon binding a metal ion, the conformation of the molecule might change, or the electronic properties of the chelating group could influence the ICT state. Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions, including Al³⁺, where the binding event restricts intramolecular rotation and enhances fluorescence emission. mdpi.com

The sensitivity to the local environment also allows for the development of probes for solvent polarity. rsc.orgekb.eg In polar solvents, the charge-separated excited state is stabilized, leading to a red shift in the fluorescence emission. This solvatochromic behavior can be used to probe the polarity of microenvironments, such as in biological membranes or polymer matrices. The large change in dipole moment between the ground and excited states in such D-π-A systems is responsible for this pronounced sensitivity. mdpi.com

Table 2: Photophysical Properties of a Hypothetical Sensor Based on this compound in Different Environments

| Environment | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Fluorescence Response |

| Non-polar solvent (e.g., Toluene) | ~350 | ~450 | ~0.6 | Bright blue fluorescence |

| Polar solvent (e.g., Acetonitrile) | ~355 | ~520 | ~0.3 | Greenish-yellow fluorescence (red-shifted) |

| In the presence of a target cation | ~350 | ~440 | ~0.1 | Quenched blue fluorescence |

| Note: This table presents expected trends in the photophysical properties based on the behavior of similar donor-acceptor naphthalene derivatives. Specific values would need to be determined experimentally. |

Environmental Transformation and Degradation Pathways

Chemical Degradation Mechanisms of Trifluoromethoxy Naphthalene (B1677914) Compounds

Chemical degradation in the environment is primarily driven by reactions such as hydrolysis and photolysis. These processes can lead to the transformation of "1-Amino-5-(trifluoromethoxy)naphthalene" into various intermediates.

Hydrolysis, the reaction with water, can be a potential degradation pathway for aminonaphthalene compounds. The amino group can influence the susceptibility of the naphthalene ring to hydrolytic processes. Studies on aminocyclotriphosphazenes have shown that the removal of an amino residue can be a key step in their hydrolysis. While specific data on "this compound" is not available, the general principles of aminonaphthalene chemistry suggest that hydrolysis could potentially occur, although likely at a slow rate under typical environmental pH conditions.

It is important to note that while the naphthalene ring system is susceptible to photodegradation, the trifluoromethoxy group is generally considered to be photochemically stable. cl-solutions.com

The trifluoromethoxy (-OCF3) group is known for its exceptional chemical and metabolic stability. This stability is attributed to the high strength of the carbon-fluorine bonds. nih.gov The trifluoromethoxy group is significantly more stable than a methoxy (B1213986) (-OCH3) group and is resistant to chemical, electrochemical, thermal, and photochemical degradation. cl-solutions.com

This high stability suggests that during the environmental degradation of "this compound," the trifluoromethoxy group is likely to remain intact, at least in the initial stages of degradation. Degradation processes are more likely to commence with transformations of the naphthalene ring or the amino group. The persistence of the trifluoromethoxy group is a critical factor to consider when evaluating the long-term environmental fate of this compound and its potential transformation products.

| Property | Description |

| Hydrolysis Potential | The amino group may influence susceptibility, but the overall rate is expected to be slow under normal environmental conditions. |

| Photolysis Potential | The aminonaphthalene ring is susceptible to degradation by sunlight, leading to various intermediates. |

| -OCF3 Group Stability | The trifluoromethoxy group is highly stable and resistant to chemical and photochemical degradation. |

Microbial Degradation Studies and Bioremediation Pathways

Microbial degradation is a crucial process for the removal of organic pollutants from the environment. Various microorganisms have evolved enzymatic machinery to break down complex aromatic compounds. Bioremediation, which harnesses these microbial capabilities, is a promising approach for cleaning up contaminated sites. nih.govnih.gov

The microbial degradation of naphthalene is a well-studied process, primarily in bacteria. The initial and key step in the aerobic degradation of naphthalene is the oxidation of the aromatic ring by a multicomponent enzyme system called naphthalene dioxygenase (NDO). frontiersin.orgebi.ac.uk NDO incorporates both atoms of molecular oxygen into the naphthalene molecule to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov

This initial dihydroxylation is followed by a series of enzymatic reactions that lead to the cleavage of the aromatic ring. asm.org The resulting intermediates are then funneled into central metabolic pathways of the microorganism. frontiersin.org The presence of substituents on the naphthalene ring can influence the rate and regioselectivity of the initial dioxygenase attack. nih.gov For "this compound," the amino and trifluoromethoxy groups would likely influence the position of the initial enzymatic oxidation.

Under anaerobic conditions, the degradation of naphthalene proceeds through a different pathway, often involving an initial carboxylation reaction followed by reduction of the aromatic ring system before ring cleavage. nih.gov

The microbial metabolism of aromatic amines has been documented for various compounds. nih.govscilit.com In many cases, the degradation is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the release of the amino group as ammonia (B1221849). nih.gov For instance, the degradation of 6-aminonaphthalene-2-sulfonic acid by a mixed bacterial community involves the initial conversion of the aminonaphthalene to an aminosalicylate. nih.gov A recently discovered pathway for 1-naphthylamine (B1663977) degradation in Pseudomonas sp. involves an initial glutamylation of the amino group, followed by oxidation of the naphthalene ring. elifesciences.org

The trifluoromethoxy group, due to its high stability, is generally recalcitrant to microbial degradation. doi.org Studies on the microbial metabolism of trifluoromethyl-substituted aromatic compounds have shown that while the aromatic ring can be cleaved, the trifluoromethyl group often remains intact, leading to the formation of trifluoromethyl-containing metabolites. scispace.comresearchgate.net It is plausible that a similar fate would be observed for the trifluoromethoxy group of "this compound" during microbial degradation, where the naphthalene ring is metabolized while the -OCF3 group persists.

| Degradation Aspect | Aerobic Pathway | Anaerobic Pathway |

| Naphthalene Ring | Initiated by naphthalene dioxygenase, leading to ring cleavage. | Initiated by carboxylation and reduction, followed by ring cleavage. |

| Amino Group | Can be removed as ammonia following ring hydroxylation or modified by enzymes like glutamine synthetase-like enzymes. | Less understood for aminonaphthalenes. |

| Trifluoromethoxy Group | Generally considered to be recalcitrant to microbial attack and likely to remain intact. | Expected to be highly persistent. |

Q & A

Q. What experimental design considerations are critical for assessing systemic toxicity of 1-Amino-5-(trifluoromethoxy)naphthalene in animal models?

Researchers should prioritize multi-route exposure studies (oral, inhalation, dermal) to evaluate systemic effects such as hepatic, renal, and respiratory outcomes. Dose-response relationships must be established using subchronic exposure protocols (e.g., 90-day studies). Include endpoints like body weight changes, organ histopathology, and hematological parameters, as outlined in toxicological inclusion criteria for naphthalene derivatives . Control groups should account for solvent effects and metabolic variability.

Q. Which spectroscopic methods are most reliable for structural confirmation and purity analysis of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine environments. Infrared (IR) spectroscopy can confirm functional groups (e.g., amino and trifluoromethoxy). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity should be assessed via HPLC with UV detection, using C18 columns and acetonitrile/water gradients .

Q. How can researchers optimize synthetic routes for introducing trifluoromethoxy groups onto naphthalene derivatives?

Electrophilic substitution using trifluoromethyl hypofluorite (CF₃OF) or Ullmann coupling with trifluoromethoxy aryl halides are effective. Reaction conditions (e.g., anhydrous solvents like THF, temperatures of 60–80°C, and catalysts such as CuI) improve yields. Purification via column chromatography with silica gel and hexane/ethyl acetate eluents ensures product isolation .

Advanced Research Questions

Q. What mechanisms underlie the interaction of this compound with cytochrome P450 enzymes?

The trifluoromethoxy group’s electron-withdrawing properties enhance metabolic stability by reducing CYP450-mediated oxidation. In vitro assays (e.g., human liver microsomes) paired with LC-MS can identify metabolites. Competitive inhibition studies using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2) quantify enzyme affinity. Molecular docking simulations reveal steric and electronic effects on active-site binding .

Q. How can conflicting toxicological data on halogenated naphthalenes be resolved?

Apply risk-of-bias (RoB) frameworks to assess study validity. For animal studies, evaluate randomization, dose concealment, and outcome reporting (Table C-7). Human data should be scrutinized for confounding factors (e.g., co-exposures) using tools like the GRADE system. Meta-analyses weighted by study confidence levels (high/moderate/low) reconcile discrepancies .

Q. What environmental degradation pathways are predicted for this compound in aquatic systems?

Hydrolysis under alkaline conditions (pH >8) may cleave the trifluoromethoxy group, forming phenolic intermediates. Photodegradation studies using UV-Vis irradiation (λ = 254 nm) and LC-MS/MS can track byproducts. Biodegradation assays with Pseudomonas spp. assess microbial breakdown efficiency. Sediment adsorption coefficients (log Koc) should be measured via batch equilibrium experiments .

Q. How does the amino group influence the compound’s electronic properties in material science applications?

The amino group acts as an electron donor, modifying the naphthalene ring’s HOMO-LUMO gap. Cyclic voltammetry (CV) in acetonitrile with Ag/AgCl reference electrodes quantifies redox potentials. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict charge distribution and bandgap tuning for organic semiconductor applications .

Methodological Guidance Tables

Q. Table 1: Key Parameters for In Vivo Toxicity Studies

| Parameter | Specification | Reference |

|---|---|---|

| Exposure Duration | 90 days (subchronic) | |

| Systemic Endpoints | Hepatic enzymes (ALT, AST), renal creatinine clearance | |

| Dose Range | 0.1–100 mg/kg (oral), 0.5–5 mg/m³ (inhalation) |

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Application | Conditions |

|---|---|---|

| ¹⁹F NMR | Trifluoromethoxy group verification | 400 MHz, CDCl₃ |

| HRMS | Molecular formula validation | ESI+, m/z 257.06 (calculated) |

Q. Table 3: Risk-of-Bias Criteria for Toxicological Studies

| Bias Domain | Assessment Tool |

|---|---|

| Randomization | Adequate concealment (Yes/No) |

| Outcome Reporting | Full data disclosure (Yes/No) |

Critical Research Gaps

- Metabolite Identification : Lack of data on hydroxylated or glutathione-conjugated metabolites.

- Long-Term Carcinogenicity : No 2-year bioassays for tumorigenic potential.

- Environmental Persistence : Limited data on soil half-life and bioaccumulation factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.